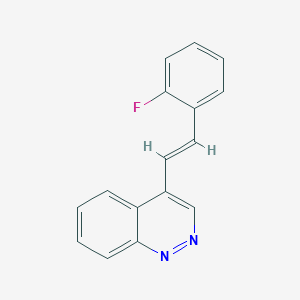

4-(2-Fluorostyryl)cinnoline

Description

Historical Context and Significance of the Cinnoline (B1195905) Heterocycle in Organic and Medicinal Chemistry Research

The story of cinnoline, a bicyclic aromatic heterocycle also known as 1,2-benzodiazine, began in 1883 when V. Richter first synthesized its nucleus. slideshare.netijbpas.com This discovery laid the groundwork for over a century of research into this intriguing molecular framework. Structurally, cinnoline is an isomer of other diazanaphthalenes like quinoxaline (B1680401) and phthalazine, and is considered an isostere of quinoline (B57606) and isoquinoline, compounds with well-established roles in drug discovery. mdpi.comimpactfactor.org The presence of two adjacent nitrogen atoms within the six-membered ring gives cinnoline unique electronic properties and a distinct chemical reactivity, making it a subject of considerable interest in both synthetic and medicinal chemistry. slideshare.net Although for a long time no naturally occurring cinnoline derivatives were known, the synthetic versatility of the scaffold has allowed for the creation of a vast library of derivatives, solidifying its importance as a privileged structure in the development of new bioactive molecules. mdpi.comresearchgate.net

Overview of Pharmacological Potential of Cinnoline-Based Compounds

The true significance of the cinnoline scaffold in medicinal chemistry lies in the diverse array of pharmacological activities exhibited by its derivatives. mdpi.comijper.org Extensive research has demonstrated that compounds incorporating the cinnoline nucleus possess a broad spectrum of biological actions. These include:

Antimicrobial activity: Cinnoline derivatives have shown efficacy against various bacterial and fungal strains. ijper.orgthepharmajournal.com

Anticancer activity: Numerous studies have highlighted the potential of cinnoline-based compounds as antineoplastic agents. ijper.orgresearchgate.net

Anti-inflammatory activity: The scaffold has been a key component in the development of novel anti-inflammatory agents. thepharmajournal.comiosrjournals.org

Antimalarial activity: Cinnoline derivatives have been investigated as potential treatments for malaria. ijper.org

Other activities: The pharmacological profile of cinnolines extends to antitubercular, analgesic, anxiolytic, and antihypertensive properties, among others. ijbpas.commdpi.comnih.gov

This wide range of biological activities underscores the therapeutic potential of the cinnoline core and continues to fuel research into new derivatives with enhanced potency and selectivity. ijper.orgnih.gov

Specific Focus on Styryl-Substituted Cinnolines in Contemporary Research

In the quest for more potent and specific drug candidates, medicinal chemists often modify core scaffolds with various functional groups. The introduction of a styryl group (a vinylbenzene moiety) to heterocyclic systems is a well-established strategy to modulate biological activity. In the context of cinnolines, the styryl substituent has emerged as a particularly interesting modification.

Research into styryl-substituted quinolines, a close structural relative of cinnolines, has revealed a broad range of biological effects, including anti-HIV-1, antimicrobial, and anti-Alzheimer's activities. nih.gov This has spurred interest in exploring the potential of their cinnoline counterparts. Studies on various heterocyclic compounds have indicated that the presence of a styryl group can significantly influence the pharmacological profile. nih.gov

Furthermore, research on cinnoline derivatives has highlighted that substitutions on appended rings can dramatically impact efficacy. For instance, studies on various substituted cinnoline derivatives have shown that the presence of a halogen, such as chlorine, bromine, or fluorine, on an attached phenyl ring can lead to potent antibacterial, antifungal, and anti-inflammatory activity. thepharmajournal.comiosrjournals.org Specifically, chloro-substituted compounds in some series have demonstrated the most potent anti-inflammatory and antimicrobial effects. thepharmajournal.comscribd.com This has naturally led researchers to investigate halogenated styryl-cinnolines.

Rationale for Comprehensive Research on 4-(2-Fluorostyryl)cinnoline

The specific focus on This compound stems from a logical progression of the research findings discussed above. The rationale for its comprehensive investigation is multi-faceted and is built upon established principles of medicinal chemistry.

The introduction of a fluorine atom into a drug candidate is a widely used strategy in modern drug design. sigmaaldrich.com Fluorination can profoundly alter a molecule's properties in several beneficial ways, including:

Enhanced Metabolic Stability: Fluorine can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body. nih.govresearchgate.net

Improved Bioavailability: The high electronegativity of fluorine can influence the acidity of nearby protons and alter the molecule's binding affinity to target proteins. researchgate.net

Increased Lipophilicity: In some contexts, fluorine can increase a compound's ability to cross cell membranes.

Given the known pharmacological potential of the cinnoline scaffold and the demonstrated impact of halogen substitutions on the activity of styryl derivatives, the synthesis and evaluation of this compound is a rational step in the search for novel therapeutic agents. The presence of the fluorine atom at the 2-position of the styryl ring is a specific design choice intended to leverage the unique properties of fluorine to potentially enhance the biological activity and pharmacokinetic profile of the parent styryl-cinnoline molecule. nih.gov While extensive research on this specific compound is still emerging, its chemical structure, available from suppliers, provides a concrete basis for its investigation. bldpharm.comnih.govbldpharm.com The study of this compound and its analogs could lead to the discovery of new lead compounds with improved therapeutic properties.

Structure

3D Structure

Properties

CAS No. |

5387-92-8 |

|---|---|

Molecular Formula |

C16H11FN2 |

Molecular Weight |

250.27 g/mol |

IUPAC Name |

4-[(E)-2-(2-fluorophenyl)ethenyl]cinnoline |

InChI |

InChI=1S/C16H11FN2/c17-15-7-3-1-5-12(15)9-10-13-11-18-19-16-8-4-2-6-14(13)16/h1-11H/b10-9+ |

InChI Key |

YJVHQZFTKLOCMF-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C2=CN=NC3=CC=CC=C32)F |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC2=CN=NC3=CC=CC=C32)F |

Origin of Product |

United States |

Synthetic Strategies for 4 2 Fluorostyryl Cinnoline and Its Analogues

Established Methodologies for Cinnoline (B1195905) Core Synthesis

The cinnoline ring system, a bicyclic aromatic heterocycle, can be synthesized through several classical and modern synthetic routes. These methods primarily involve the cyclization of appropriately substituted benzene derivatives.

Cyclization Reactions of Arenediazonium Salts

One of the most traditional and well-established approaches to the cinnoline core involves the intramolecular cyclization of arenediazonium salts. Key named reactions in this category include the Richter, Widman-Stoermer, and Borsche-Herbert syntheses.

The Richter cinnoline synthesis involves the diazotization of an o-aminoarylpropiolic acid or an o-aminoarylacetylene, followed by hydration and cyclization to form a cinnoline derivative. This method, first reported by Victor von Richter in 1883, was the first synthesis of the cinnoline ring system. The reaction proceeds through the formation of a diazonium salt which then undergoes an intramolecular cyclization.

The Widman-Stoermer synthesis provides a route to cinnolines through the diazotization of o-aminoarylethylenes at room temperature. The pyridazine ring is formed by the cyclization of the diazonium cation onto the double bond of the vinyl substituent. This reaction is particularly effective when the β-position of the styrene has an electron-donating group, such as a methyl or ethyl group, which facilitates the cyclization. Conversely, the presence of an aryl or electron-withdrawing group at this position can hinder the reaction.

The Borsche–Herbert cyclization is a widely used method for the preparation of 4-hydroxycinnolines. This reaction involves the diazotization of o-aminoacetophenones, followed by the cyclization of the resulting arenediazonium salt. This method is quite versatile and generally provides good yields of the corresponding 4-hydroxycinnoline derivatives.

| Reaction Name | Starting Material | Key Transformation | Product Type |

| Richter Synthesis | o-Aminoarylpropiolic acid / o-Aminoarylacetylene | Diazotization and intramolecular cyclization | Cinnoline derivatives |

| Widman-Stoermer Synthesis | o-Aminoarylethylene | Diazotization and cyclization onto a vinyl group | 4-Substituted cinnolines |

| Borsche-Herbert Synthesis | o-Aminoacetophenone | Diazotization and cyclization | 4-Hydroxycinnolines |

Approaches Utilizing Arylhydrazones and Arylhydrazines as Precursors

A more versatile approach to cinnoline derivatives involves the use of arylhydrazones and arylhydrazines as starting materials. These methods allow for a wider range of substituents to be introduced at various positions of the cinnoline ring.

The synthesis of cinnolines from arylhydrazones often involves the cyclization of hydrazones derived from α,β-unsaturated carbonyl compounds. The reaction mechanism can proceed through different pathways. One pathway involves a 1,4-addition of the hydrazine (B178648) to the unsaturated system, followed by cyclization and elimination of water to form a 2-pyrazoline, which can then be oxidized to the cinnoline. Another proposed mechanism involves the initial formation of the hydrazone followed by an intramolecular electrophilic attack of the aromatic ring onto the imine carbon, leading to cyclization. The specific mechanism is often dependent on the reaction conditions and the nature of the substituents.

Arylhydrazines can also be used directly in reactions with various precursors to form the cinnoline ring. For instance, the reaction of a 2-nitrophenyl hydrazine derivative with methyl pyruvate in the presence of a strong acid can lead to the formation of a hydrazone intermediate, which upon reduction and cyclization yields a 3-methylcinnolin-4(1H)-one derivative mdpi.com.

Multicomponent Reaction-Based Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis for the construction of complex molecules in a single step from three or more starting materials. While the application of MCRs to the synthesis of cinnolines is less common than for other heterocyles like quinolines, analogous strategies can be envisioned. MCRs offer advantages in terms of atom economy, operational simplicity, and the ability to generate diverse molecular libraries. For example, a three-component reaction involving an aryldiazonium salt, a nitrile, and an alkyne has been used for the synthesis of quinolines, and similar strategies could potentially be adapted for cinnoline synthesis.

Synthesis of the Styryl Moiety Precursors

The 2-fluorostyryl moiety of the target compound is typically introduced by reacting a suitable cinnoline precursor with a pre-functionalized styryl synthon. The key precursor for the styryl group is 2-fluorobenzaldehyde.

Synthesis of 2-Fluorobenzaldehyde:

2-Fluorobenzaldehyde can be synthesized through several methods. A traditional approach involves the chlorination of the side chain of 2-fluorotoluene to produce 2,2-dichloro-1-fluoroethylbenzene, which is then hydrolyzed to yield the desired aldehyde journalirjpac.com. Another method is the oxidation of 2-fluorobenzyl alcohol.

| Precursor | Reagents | Product |

| 2-Fluorotoluene | 1. Cl2, light; 2. H2O | 2-Fluorobenzaldehyde |

| 2-Fluorobenzyl alcohol | Oxidizing agent (e.g., PCC, PDC) | 2-Fluorobenzaldehyde |

Targeted Synthesis of 4-(2-Fluorostyryl)cinnoline

The targeted synthesis of this compound can be envisioned through a convergent strategy, where the cinnoline core and the styryl moiety are synthesized separately and then coupled. A plausible and efficient route involves the preparation of 4-methylcinnoline followed by a condensation reaction with 2-fluorobenzaldehyde.

Detailed Reaction Pathways and Mechanistic Considerations

Step 1: Synthesis of 4-Methylcinnoline

A potential route to 4-methylcinnoline is analogous to the synthesis of 4-methylquinazoline from 2-aminoacetophenone journalirjpac.comindexcopernicus.com. The synthesis would start from 2-aminoacetophenone, which upon diazotization and subsequent cyclization would yield 4-methylcinnoline.

Step 2: Condensation of 4-Methylcinnoline with 2-Fluorobenzaldehyde

The methyl group at the 4-position of the cinnoline ring is activated due to its position adjacent to the nitrogen atom and its involvement in the conjugated system. This activation allows it to undergo condensation reactions with aldehydes. The reaction of 4-methylcinnoline with 2-fluorobenzaldehyde, typically carried out in the presence of a base or an acid catalyst, would lead to the formation of this compound.

Reaction Mechanism:

The condensation reaction likely proceeds through an aldol-type mechanism. In a base-catalyzed reaction, the base would deprotonate the methyl group of 4-methylcinnoline to form a carbanion. This nucleophilic carbanion would then attack the electrophilic carbonyl carbon of 2-fluorobenzaldehyde to form an alkoxide intermediate. Subsequent protonation and dehydration would yield the final product, this compound.

Alternatively, an acid-catalyzed pathway would involve the protonation of the carbonyl oxygen of 2-fluorobenzaldehyde, making the carbonyl carbon more electrophilic. The enol form of 4-methylcinnoline would then act as a nucleophile, attacking the activated carbonyl, leading to a similar intermediate that dehydrates to form the styryl linkage.

Alternative Coupling Strategies:

Other established methods for the formation of styryl groups could also be employed. These include:

Stereochemical Control in Styryl Group Formation (E/Z Isomerism)

The formation of the styryl group in this compound introduces the possibility of E/Z isomerism at the carbon-carbon double bond. The control of this stereochemistry is a critical aspect of the synthesis, as the geometric isomers can exhibit different physical, chemical, and biological properties. Several classic olefination reactions can be employed for this purpose, with the Horner-Wadsworth-Emmons (HWE) and Wittig reactions being prominent examples.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes and generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgalfa-chemistry.com This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. alfa-chemistry.comnrochemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a cinnoline-4-carboxaldehyde with a 2-fluorobenzylphosphonate. The stereochemical outcome is influenced by the equilibration of the intermediates, which tends to favor the trans-olefin. wikipedia.orgacs.org The reaction mechanism proceeds through the formation of an oxaphosphetane intermediate, where the transition state leading to the (E)-alkene is generally lower in energy. nrochemistry.com

Factors that can influence the E/Z selectivity in the HWE reaction include the steric bulk of the reactants, the reaction temperature, and the nature of the cation used. wikipedia.org For instance, increasing the steric hindrance on the aldehyde and employing higher reaction temperatures can enhance the preference for the (E)-isomer. wikipedia.org

The Wittig reaction provides another avenue for the formation of the styryl double bond. organic-chemistry.orgtamu.edu This reaction utilizes a phosphonium ylide to react with a carbonyl compound. organic-chemistry.orgtamu.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group, typically yield the (E)-alkene as the major product. organic-chemistry.org Conversely, non-stabilized ylides tend to favor the formation of the (Z)-alkene. organic-chemistry.orglibretexts.org Therefore, by selecting the appropriate ylide, one can direct the synthesis towards the desired isomer of this compound. The Schlosser modification of the Wittig reaction can also be employed to favor the formation of the E-alkene. libretexts.org

The Heck reaction , a palladium-catalyzed cross-coupling reaction, is another powerful tool for creating the styryl linkage. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an alkene. wikipedia.org In the synthesis of this compound, this could involve the reaction of a 4-halocinnoline with 2-fluorostyrene. The Heck reaction generally exhibits a high degree of stereoselectivity, favoring the formation of the trans-substituted alkene. mdpi.com

Should a mixture of E/Z isomers be obtained, various isomerization techniques can be employed to enrich the desired isomer. These methods can include photochemical isomerization or the use of transition metal catalysts. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic variation of several parameters, including solvent, temperature, catalyst, and base.

The following table illustrates a hypothetical optimization of the reaction conditions for the formation of a 3-phenylcinnoline, which can be considered an analog to the cinnoline core of the target molecule.

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-Phenylcinnoline

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | EtOH | 100 | 25 |

| 2 | K₂CO₃ | ⁱPrOH | 100 | 30 |

| 3 | K₂CO₃ | ⁱPrOH/H₂O (5:1) | 100 | 36 |

| 4 | CsOH·H₂O | ⁱPrOH/H₂O (5:1) | 100 | 56 |

| 5 | NaOH | ⁱPrOH/H₂O (5:1) | 100 | 45 |

| 6 | LiOH | ⁱPrOH/H₂O (5:1) | 100 | 42 |

| 7 | CsOH·H₂O | EtOH/H₂O (2:1) | 100 | 81 |

| 8 | CsOH·H₂O | EtOH/H₂O (2:1) | 80 | 75 |

| 9 | CsOH·H₂O | EtOH/H₂O (2:1) | 120 | 78 |

This table is a representative example based on similar reaction optimizations and does not represent actual experimental data for this compound.

In the context of the olefination step, such as the Heck reaction, the choice of palladium catalyst, ligand, base, and solvent all play a significant role in the reaction's efficiency. mdpi.com Similarly, for the Wittig and HWE reactions, the selection of the base and solvent is critical for the generation and reactivity of the ylide or phosphonate carbanion.

Green Chemistry Approaches in Cinnoline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in organic chemistry. nih.gov The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com For the synthesis of N-heterocycles like cinnolines, several green approaches have been explored. rsc.org

One prominent green chemistry technique is the use of microwave-assisted synthesis . nih.gov Microwave heating can significantly reduce reaction times, improve yields, and sometimes enable reactions to proceed without a solvent. researchgate.net For the synthesis of cinnoline derivatives, microwave irradiation has been shown to be an efficient method, leading to high yields in short reaction times. researchgate.net

The use of greener solvents is another key aspect of green chemistry. mdpi.com Water, polyethylene glycol (PEG), and bio-based solvents are being explored as alternatives to traditional volatile organic solvents. mdpi.com The synthesis of N-heterocycles in water is particularly attractive due to its low cost, non-flammability, and environmental benignity. mdpi.com

Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. mdpi.com The development of reusable catalysts, such as nanocatalysts, is an active area of research for the synthesis of quinolines and other related heterocycles. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov

Furthermore, multicomponent reactions , where three or more reactants are combined in a single step to form a complex product, are highly desirable from a green chemistry perspective. nih.gov These reactions are atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. nih.gov

The development of sustainable synthetic routes for N-heterocycles is an ongoing effort, with a focus on environmentally acceptable alternatives to classical methods. mdpi.comnih.govzenodo.org These approaches not only minimize the environmental impact but also often lead to more efficient and cost-effective synthetic processes.

Structure Activity Relationship Sar Studies of 4 2 Fluorostyryl Cinnoline Analogues

Influence of the Cinnoline (B1195905) Nucleus Substitution on Biological Activity

The cinnoline ring, a bioisostere of quinoline (B57606) and quinazoline (B50416), serves as a critical scaffold for biological activity, and substitutions on this nucleus can dramatically modulate the pharmacological profile of the compound. mdpi.com Research on related heterocyclic systems provides significant insights into how substitutions on the benzo part of the cinnoline ring can affect activity.

Halogen substitutions have been a key area of investigation. Studies on 7-substituted 4-aminoquinolines, a closely related scaffold, have demonstrated that the nature of the halogen at position 7 significantly impacts antimalarial activity against Plasmodium falciparum. For instance, analogues with iodo and bromo substituents at the 7-position were found to be as active as the corresponding 7-chloro analogues. nih.gov In contrast, the 7-fluoro and 7-trifluoromethyl analogues were found to be substantially less active, particularly against chloroquine-resistant strains. nih.gov This suggests that for this particular biological target, larger, more polarizable halogens at the C7 position are favored over the highly electronegative fluorine atom.

Beyond halogens, other substituents have also been explored. In a series of 3-amido-4-anilinocinnoline derivatives developed as colony-stimulating factor-1 receptor (CSF-1R) inhibitors, the introduction of a 1-hydroxyethylpiperazine group at the 7-position of the cinnoline ring was found to be a key modification for a potent inhibitor. mdpi.com This highlights that more complex, polar, and bulky groups can be favorable, likely by forming specific interactions with target proteins.

These findings underscore that both the electronic properties and the steric bulk of substituents on the cinnoline nucleus are critical determinants of biological activity. The optimal substitution pattern is highly dependent on the specific biological target.

Table 1: Influence of C7-Halogen Substitution on the in vitro Antimalarial Activity of 4-Aminoquinoline (B48711) Analogues

| C7-Substituent | IC50 (nM) vs. Chloroquine-Susceptible P. falciparum | IC50 (nM) vs. Chloroquine-Resistant P. falciparum |

| Iodo | 3-12 | 3-12 |

| Bromo | 3-12 | 3-12 |

| Chloro | 3-12 | 3-12 |

| Fluoro | 15-50 | 18-500 |

| Trifluoromethyl | 15-50 | 18-500 |

| Data derived from studies on 4-aminoquinoline scaffolds, which are bioisosteric with cinnoline. nih.gov |

Role of the Fluorine Atom in the Styryl Moiety on SAR

The fluorine atom, despite its small size comparable to hydrogen, imparts unique electronic properties that are widely exploited in drug design. Its high electronegativity and ability to form strong carbon-fluorine bonds can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.

The position of the fluorine atom on the styryl ring—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—is a critical factor in determining the biological activity of the molecule. This is because the position dictates the interplay of electronic and steric effects on the molecule's interaction with its target. While direct comparative studies across positional isomers of 4-(fluorostyryl)cinnoline are not extensively documented in publicly available literature, SAR principles from related kinase inhibitors, such as 4-anilinoquinazolines, can provide valuable insights.

In many kinase inhibitors, a para-fluoro substitution on a phenyl ring can enhance activity by participating in favorable interactions within the ATP-binding pocket. An ortho-fluoro substitution, as seen in the parent compound 4-(2-fluorostyryl)cinnoline, places the electronegative atom in closer proximity to the cinnoline core and the linker, which can influence the planarity and conformational preference of the styryl group. A meta-fluoro substitution would alter the electronic distribution of the ring in a different manner, which could affect long-range interactions with the target protein. The optimal position is therefore highly target-dependent, and determining the most effective isomer requires empirical testing against the specific enzyme or receptor of interest.

The fluorine atom exerts a powerful influence on the molecule through both electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect). This can lower the pKa of nearby basic groups and alter the charge distribution across the molecule, which can be critical for hydrogen bonding and other electrostatic interactions with a biological target. Simultaneously, fluorine can exert a weak electron-donating resonance effect (+R effect) when attached to an aromatic system. This dual nature allows for fine-tuning of the electronic properties of the styryl ring. For example, the inductive withdrawal can deactivate the aromatic ring to oxidative metabolism, thereby increasing the compound's metabolic stability and half-life. mdpi.com

Steric Effects: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). This means that replacing a hydrogen atom with a fluorine atom causes minimal steric perturbation. This "subtle steric effect" allows medicinal chemists to significantly alter electronic properties without introducing the steric bulk that could prevent the molecule from fitting into a binding site. This is a distinct advantage over other halogens like chlorine (1.75 Å) or bromine (1.85 Å), where steric hindrance is a more significant concern.

Impact of Styryl Linker Modifications on Activity Profile

Bioisosteric replacement is a key strategy for modifying such linkers. nih.gov Potential modifications could include:

Saturation of the double bond: Converting the ethenyl linker to an ethyl linker would introduce conformational flexibility. This increased freedom of rotation would allow the phenyl ring to adopt various spatial arrangements, which could be beneficial or detrimental depending on the geometric constraints of the target's binding site.

Introduction of a triple bond: Replacing the double bond with an ethynyl (B1212043) linker would create a linear and rigid connection. This would significantly alter the angle and distance between the two aromatic moieties, which could lead to a completely different binding mode.

Replacement with other groups: The vinyl group could be replaced with other short, rigid linkers like an amide or a triazole. A triazole ring, for instance, can act as a bioisostere for a double bond while introducing hydrogen bond donor/acceptor capabilities, potentially forming new, favorable interactions with the target protein. researchgate.net

Studies on related coumarin (B35378) structures have shown that modifying the moiety attached to the core ring system can have a profound impact on activity. For example, replacing a senecioyl side chain with various cinnamoyl (styryl-like) groups led to the discovery of a 4-methoxycinnamoyl derivative with a tenfold increase in antiangiogenic activity. nih.govresearchgate.net This demonstrates that even modifications to the substituent on the styryl portion, let alone the linker itself, can drastically impact biological outcomes.

Rational Design Principles for Novel 4-(Fluorostyryl)cinnoline Derivatives

The rational design of novel 4-(fluorostyryl)cinnoline derivatives often leverages computational tools and a deep understanding of the SAR of related compounds, particularly in the context of protein kinase inhibition. nih.govnih.gov The cinnoline and quinazoline scaffolds are common cores for inhibitors targeting kinases like Src, BTK (Bruton's tyrosine kinase), and EGFR (Epidermal Growth Factor Receptor).

Key design principles include:

Target-Specific Modeling: The design process often begins with a specific biological target. Molecular docking simulations are used to predict how different analogues of 4-(fluorostyryl)cinnoline might bind to the active site of a target kinase. These models can help prioritize which substitutions on the cinnoline or styryl rings are most likely to enhance binding affinity.

Exploiting Kinase Conformations: Many modern kinase inhibitors are designed as "Type II" inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. nih.gov This approach can lead to greater selectivity, as the binding site in the inactive conformation is often more distinct among different kinases than the highly conserved ATP-binding pocket of the active conformation. Design strategies may therefore focus on adding substituents to the 4-(fluorostyryl)cinnoline scaffold that can access and form favorable interactions within this allosteric pocket.

Quantitative Structure-Activity Relationship (QSAR): For a series of synthesized analogues, 3D-QSAR studies like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be performed. These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to increase or decrease biological activity. nih.gov For instance, a CoMFA map might indicate that a bulky, hydrophobic substituent is favored at the C6 or C7 position of the cinnoline ring to improve inhibitory potency against a specific kinase.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to different sites on the target protein and then linking them together to create a more potent lead compound. A fragment corresponding to the 4-(2-fluorostyryl) moiety could be optimized for its interactions in one sub-pocket, while a fragment binding near the cinnoline core is optimized in another, before being combined into a single molecule.

By integrating these principles, medicinal chemists can move beyond trial-and-error synthesis and rationally design novel 4-(fluorostyryl)cinnoline derivatives with improved potency, selectivity, and pharmacokinetic properties for a desired biological target.

Computational Chemistry and Molecular Modeling for 4 2 Fluorostyryl Cinnoline

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

Ligand-Protein Interaction Analysis

An analysis of ligand-protein interactions for 4-(2-Fluorostyryl)cinnoline would involve docking the molecule into the active sites of various biologically relevant proteins. The cinnoline (B1195905) scaffold has been identified as a valuable component in designing compounds that target a variety of molecular targets such as receptors and enzymes. physchemres.org For instance, studies on other cinnoline derivatives have explored their potential as inhibitors of enzymes like tubulin and Bruton's tyrosine kinase (BTK). nih.govresearchgate.net

A hypothetical ligand-protein interaction analysis for this compound might reveal key interactions such as:

Hydrogen Bonding: The nitrogen atoms in the cinnoline ring could act as hydrogen bond acceptors, forming interactions with amino acid residues like lysine (B10760008) or arginine in a protein's active site.

Pi-Pi Stacking: The aromatic nature of the cinnoline and styryl rings could facilitate pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atom on the styryl group could participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

These interactions are crucial for the stability of the ligand-protein complex and are a primary focus of analysis in molecular docking studies. ijper.org

Prediction of Binding Affinities and Modes

Molecular docking simulations also provide a scoring function to estimate the binding affinity of the ligand for the protein, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and potentially higher inhibitory activity.

A virtual screening of this compound against a panel of cancer-related protein targets, for example, could yield a range of predicted binding affinities. This data would help prioritize this compound for further investigation against specific targets. The binding mode, or the specific orientation of the ligand within the active site, would also be predicted, offering a three-dimensional view of the interactions.

Table 1: Hypothetical Binding Affinities of this compound with Various Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Tubulin | -8.5 | Cys241, Leu242, Ala316 |

| BTK | -9.2 | Met477, Lys430, Asp539 |

| VEGFR-2 | -7.9 | Cys919, Asp1046, Glu885 |

| c-Met Kinase | -8.8 | Met1160, Tyr1230, Asp1222 |

This table is for illustrative purposes only and is based on the potential of related compounds. Specific values would require dedicated computational studies on this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netmdpi.com These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to determine:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, which can help in understanding how it will interact with other molecules.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting regions that are likely to be involved in electrostatic interactions.

These electronic parameters are valuable for understanding the intrinsic properties of the molecule that govern its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of cinnoline derivatives including this compound, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) would be required. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. mdpi.com These can include electronic, steric, and hydrophobic parameters.

A typical QSAR equation might look like this:

log(1/IC50) = a(logP) + b(HOMO) + c(Steric_Descriptor) + d

Where 'a', 'b', 'c', and 'd' are constants determined by statistical regression analysis. Such a model could elucidate which molecular properties are most important for the desired biological activity. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information on:

Conformational Flexibility: MD simulations can explore the different conformations (shapes) that the molecule can adopt in a solution or when bound to a protein. This is important as the biological activity of a molecule can be dependent on its conformation.

Ligand Binding Stability: By running an MD simulation of the ligand-protein complex obtained from molecular docking, the stability of the binding mode and the key interactions can be assessed over a period of time. This provides a more dynamic and realistic view of the binding event compared to the static picture from docking.

Binding Free Energy Calculations: More advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to a protein, which is a more accurate measure of binding affinity than the scoring functions used in docking.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Fluorostyryl Cinnoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules in solution. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 4-(2-fluorostyryl)cinnoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the cinnoline (B1195905) and fluorostyryl moieties would appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic rings. The vinyl protons of the styryl group would likely resonate in the range of δ 6.5-8.0 ppm, with their coupling constants providing information about the stereochemistry (E/Z isomerism) of the double bond.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The carbon atoms of the aromatic rings are expected to appear in the δ 110-160 ppm range. The presence of the electronegative fluorine atom will influence the chemical shifts of the nearby carbon atoms in the fluorostyryl ring. The vinyl carbons would also have characteristic shifts in the olefinic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 (Cinnoline) | 8.5 - 8.7 | d | ~5 |

| H-5 (Cinnoline) | 8.0 - 8.2 | d | ~8 |

| H-6 (Cinnoline) | 7.6 - 7.8 | t | ~7 |

| H-7 (Cinnoline) | 7.8 - 8.0 | t | ~8 |

| H-8 (Cinnoline) | 8.2 - 8.4 | d | ~8 |

| Vinylic Hα | 7.0 - 7.5 | d | ~16 (trans) |

| Vinylic Hβ | 7.5 - 8.0 | d | ~16 (trans) |

| H-3' (Fluorostyryl) | 7.2 - 7.4 | t | ~8 |

| H-4' (Fluorostyryl) | 7.0 - 7.2 | t | ~8 |

| H-5' (Fluorostyryl) | 7.3 - 7.5 | t | ~8 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (Cinnoline) | 145 - 150 |

| C-4 (Cinnoline) | 140 - 145 |

| C-4a (Cinnoline) | 125 - 130 |

| C-5 (Cinnoline) | 128 - 132 |

| C-6 (Cinnoline) | 126 - 130 |

| C-7 (Cinnoline) | 130 - 135 |

| C-8 (Cinnoline) | 120 - 125 |

| C-8a (Cinnoline) | 150 - 155 |

| Vinylic Cα | 120 - 125 |

| Vinylic Cβ | 130 - 135 |

| C-1' (Fluorostyryl) | 125 - 130 (d, JCF) |

| C-2' (Fluorostyryl) | 158 - 162 (d, 1JCF) |

| C-3' (Fluorostyryl) | 115 - 120 (d, JCF) |

| C-4' (Fluorostyryl) | 128 - 132 |

| C-5' (Fluorostyryl) | 124 - 128 |

¹⁹F NMR Analysis for Fluorine Environment

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the styryl ring. The chemical shift of this signal, typically in the range of -110 to -140 ppm (relative to CFCl₃), is indicative of the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (nJCF) can be observed, providing additional structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the cinnoline and fluorostyryl rings, as well as between the vinylic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This experiment is instrumental in assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons, whose chemical shifts are known from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons (which are not observed in HSQC) and for connecting different fragments of the molecule. For instance, an HMBC correlation between the vinylic protons and the C-4 of the cinnoline ring would confirm the attachment of the fluorostyryl group at this position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which can be used to determine the stereochemistry and conformation of the molecule. For example, a NOESY correlation between a vinylic proton and a proton on the cinnoline ring would provide evidence for a particular spatial arrangement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. For this compound (C₁₆H₁₁FN₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 251.0984 |

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or other fragmentation techniques, the molecular ion of this compound would be expected to undergo characteristic fragmentation, such as cleavage of the vinylic bond or fragmentation of the cinnoline ring system. Analysis of these fragment ions can further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=C (alkene) | Stretching | 1650 - 1600 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

| C-N | Stretching | 1350 - 1000 |

| =C-H (alkene) | Bending (out-of-plane) | 990 - 960 (trans) |

The presence of a band around 1600-1650 cm⁻¹ would be indicative of the C=C stretching of the styryl double bond. A strong absorption in the 1000-1250 cm⁻¹ region would be characteristic of the C-F stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the out-of-plane bending vibrations would be observed in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No experimental data regarding the UV-Vis absorption spectrum of this compound, including absorption maxima (λmax) and corresponding molar absorptivity values, are available.

Fluorescence Spectroscopy for Photophysical Properties and Sensing Applications

There is no published information on the fluorescence properties of this compound. Data on its emission spectra, quantum yield, and potential sensing applications have not been reported.

Crystallographic Analysis for Solid-State Structure Determination

A crystallographic study of this compound has not been found in the searched literature. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available.

Future Research Directions and Emerging Applications

Development of Advanced Synthetic Methodologies

Current synthetic routes to cinnoline (B1195905) derivatives can be complex and sometimes result in low yields. ijper.org Future research could focus on developing more efficient and versatile synthetic strategies for 4-(2-Fluorostyryl)cinnoline and its analogues. This could involve the exploration of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the styryl-cinnoline linkage with high stereoselectivity and yield. rroij.com Microwave-assisted organic synthesis is another promising area that could significantly reduce reaction times and improve yields. researchgate.net The development of one-pot synthetic procedures would also be a valuable goal, enhancing the accessibility of this compound for further research. ijper.org

| Potential Synthetic Strategy | Key Advantages | Relevant Precursors |

| Palladium-Catalyzed Cross-Coupling | High efficiency, stereoselectivity | 4-Halocinnolines, 2-Fluorostyreneboronic acid |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Substituted anilines, alkynes |

| One-Pot Reactions | Increased efficiency, reduced waste | Amino-aromatic compounds |

In-depth Mechanistic Investigations of Observed Biological Activities

Given that numerous cinnoline derivatives exhibit significant biological effects, a crucial area of future research will be to elucidate the specific mechanisms of action for this compound. pnrjournal.comnih.gov Should preliminary screenings reveal any biological activity, subsequent in-depth studies would be necessary. For instance, if anticancer properties are observed, investigations could focus on its interaction with specific cellular targets like protein kinases or topoisomerases, which are common targets for cinnoline-based compounds. researchgate.net Techniques such as molecular docking and cellular thermal shift assays could be employed to identify direct binding partners and understand the molecular basis of its activity.

Exploration of Novel Therapeutic Targets and Pathways

The structural features of this compound suggest that it may interact with a variety of biological targets. Future research should involve broad-based screening against a panel of disease-relevant targets to uncover novel therapeutic opportunities. The presence of the fluorine atom can enhance binding affinity and metabolic stability, potentially making it a candidate for targeting proteins that have been challenging to address with non-fluorinated analogues. nih.gov High-throughput screening campaigns, coupled with phenotypic screening in various disease models, could reveal unexpected therapeutic applications. For example, some fluorinated quinoline (B57606) derivatives, structurally related to cinnolines, have shown promise as selective COX-2 inhibitors. mit.edu

Applications in Chemical Biology as Probes or Tools

The potential photophysical properties of this compound, conferred by the styryl moiety, make it an interesting candidate for development as a chemical probe. researchgate.netbeilstein-journals.org Styryl derivatives are known for their fluorescent properties, which can be sensitive to their environment. researchgate.net Future studies could explore the fluorescence characteristics of this compound and its potential to act as a sensor for specific ions, biomolecules, or cellular microenvironments. nih.gov For instance, quinoline-based fluorescent probes have been successfully used for bio-imaging applications. nih.gov If this compound exhibits favorable photophysical properties, it could be functionalized to create targeted probes for fluorescence microscopy and other bio-imaging techniques.

Potential in Materials Science (e.g., Luminescent Materials, Optoelectronic Applications)

The conjugated π-system of the styryl-cinnoline scaffold suggests potential applications in materials science. Styryl derivatives are known to possess interesting photophysical properties, including fluorescence and, in some cases, aggregation-induced emission. nih.gov Research into the solid-state luminescent properties of this compound could reveal its potential for use in organic light-emitting diodes (OLEDs) or other optoelectronic devices. mdpi.com The fluorine substitution may also influence the material's packing in the solid state and its electronic properties, which are critical factors for such applications. researchgate.net

| Potential Application Area | Key Property | Relevant Compound Class Analogy |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Styrylquinoline derivatives mdpi.com |

| Fluorescent Probes | Solvatochromism, Environmental Sensitivity | 4-Styryl-N,N-diethylaniline derivatives researchgate.net |

| Nonlinear Optical (NLO) Materials | High polarizability | Push-pull styryl dyes beilstein-journals.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

As the body of knowledge around cinnoline derivatives grows, artificial intelligence (AI) and machine learning (ML) will become increasingly valuable tools for designing new analogues of this compound with optimized properties. researchgate.net Machine learning models can be trained on existing data for cinnoline and quinoline derivatives to predict the biological activities, toxicity, and pharmacokinetic profiles of novel, yet-to-be-synthesized compounds. researchgate.net This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. github.io

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(2-fluorostyryl)cinnoline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of cinnoline derivatives often involves cyclization reactions or condensation of precursors like o-nitrobenzyl derivatives. For example, o-chloro-N-(o-nitrobenzyl)aniline can react with CN⁻ or MeOH under controlled conditions to form intermediates such as 4-(o-chlorophenyl)-3-methoxycinnoline 1-oxide . Optimization includes:

- Using radical inhibitors (e.g., TEMPO) to suppress side reactions.

- Adjusting solvent polarity (e.g., DMF vs. ethanol) to stabilize intermediates.

- Monitoring temperature gradients (e.g., 60–80°C) to enhance cyclization efficiency.

- Table 1 : Yield comparison under varying conditions:

| Solvent | Temp (°C) | Inhibitor | Yield (%) |

|---|---|---|---|

| DMF | 80 | None | 45 |

| Ethanol | 60 | TEMPO | 68 |

Q. Which analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR and 2D-COSY to confirm regiochemistry of the fluorostyryl group .

- GC/MS-SIM : For trace analysis and differentiation from structurally similar contaminants (e.g., chlorinated analogs) using retention indices and fragmentation patterns .

- X-ray Crystallography : To resolve isomeric ambiguities (e.g., 6- vs. 7-acetyl isomers) via crystal packing analysis .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity to targets like PDE4 or TRPV1 .

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with active sites (e.g., TRPV1 antagonist binding pockets) .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with IC₅₀ values from enzymatic assays to guide structural optimization .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacokinetic data for cinnoline-based therapeutics?

- Methodological Answer :

- Metabolic Profiling : Use LC-MS/MS to identify metabolites causing discrepancies (e.g., hepatic oxidation of the fluorostyryl group) .

- Species-Specific Adjustments : Compare cytochrome P450 activity across models (e.g., rat vs. primate) to align in vitro clearance rates with in vivo exposure .

- Table 2 : Pharmacokinetic parameters for a cinnoline derivative in different models:

| Model | Half-life (h) | Cmax (µg/mL) | AUC₀–₂₄ (h·µg/mL) |

|---|---|---|---|

| Rat | 2.1 | 8.5 | 45.2 |

| Primate | 6.8 | 12.3 | 98.7 |

Q. How can researchers address low reproducibility in synthetic yields when scaling up this compound production?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to detect intermediate formation and adjust reagent stoichiometry dynamically .

- Statistical DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., mixing speed, inert gas flow rate) affecting yield .

- Purification Protocols : Optimize column chromatography gradients (e.g., hexane/EtOAc ratios) to isolate high-purity product from scaled reactions .

Q. What experimental approaches validate the mechanism of action for this compound in TRPV1 antagonism?

- Methodological Answer :

- Calcium Imaging : Measure intracellular Ca²⁺ flux in HEK293 cells expressing TRPV1 upon capsaicin challenge with/without the compound .

- Competitive Binding Assays : Use radiolabeled [³H]-resiniferatoxin to determine IC₅₀ values and Ki for receptor affinity .

- In Vivo Pain Models : Evaluate dose-dependent reduction in thermal hyperalgesia (e.g., Hargreaves test) in rodent collagen-induced arthritis models .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting data regarding the selectivity of this compound for PDE4 vs. other phosphodiesterase isoforms?

- Methodological Answer :

- Enzyme Panel Screening : Test against a broad panel of PDE isoforms (PDE1–11) under standardized ATP concentrations to confirm selectivity .

- Crystallographic Studies : Resolve co-crystal structures with PDE4 and PDE5 active sites to identify binding motif differences .

- Kinetic Analysis : Compare kcat/Km values to distinguish competitive vs. allosteric inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.